2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione
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Overview
Description
2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione is a complex organic compound with a unique structure that includes a chlorophenyl group and a methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione typically involves multi-step organic reactions. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the cyclization of a precursor with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with different functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and methanoisoindole analogs. Examples include:
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
What sets 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,7-dimethyl-4-azatricyclo[5.2.1.02,6]decane-3,5,8-trione |
InChI |
InChI=1S/C17H16ClNO3/c1-16-7-11(20)17(2,8-16)13-12(16)14(21)19(15(13)22)10-6-4-3-5-9(10)18/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
MDBKRUGEHSLJED-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)C(C1)(C3C2C(=O)N(C3=O)C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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